Benzimidazo[1,2-c]quinazoline, 6-(3-chlorophenyl)-

Synthetic Chemistry Process Optimization Regioisomer Comparison

Benzimidazo[1,2-c]quinazoline, 6-(3-chlorophenyl)- (CAS 105997-05-5, molecular formula C20H12ClN3, molecular weight 329.78 g/mol) is a tetracyclic nitrogen-containing heterocycle belonging to the benzimidazoquinazoline class. This class has been established as a DNA intercalator scaffold with demonstrated in vitro antitumor, anti-inflammatory, and antimicrobial activities.

Molecular Formula C20H12ClN3
Molecular Weight 329.8 g/mol
CAS No. 105997-05-5
Cat. No. B3045388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzimidazo[1,2-c]quinazoline, 6-(3-chlorophenyl)-
CAS105997-05-5
Molecular FormulaC20H12ClN3
Molecular Weight329.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C(=N2)C5=CC(=CC=C5)Cl
InChIInChI=1S/C20H12ClN3/c21-14-7-5-6-13(12-14)19-22-16-9-2-1-8-15(16)20-23-17-10-3-4-11-18(17)24(19)20/h1-12H
InChIKeyMGUJDCIIWBQINJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzimidazo[1,2-c]quinazoline, 6-(3-chlorophenyl)- (CAS 105997-05-5): Procurement-Ready Physicochemical and Class Profile


Benzimidazo[1,2-c]quinazoline, 6-(3-chlorophenyl)- (CAS 105997-05-5, molecular formula C20H12ClN3, molecular weight 329.78 g/mol) is a tetracyclic nitrogen-containing heterocycle belonging to the benzimidazoquinazoline class. This class has been established as a DNA intercalator scaffold with demonstrated in vitro antitumor, anti-inflammatory, and antimicrobial activities [1]. The compound features a 3-chlorophenyl substituent at position 6, which differentiates it from the more commonly studied 6-phenyl analog (CAS 28381-92-2) and the regioisomeric 2-chloro (CAS 70371-89-0) and 4-chloro (CAS 105997-06-6) variants. The reported melting point is 248–249 °C with a predicted density of 1.36 ± 0.1 g/cm³ . The compound is synthesized via acylation of 2-(2-aminophenyl)benzimidazole with 3-chlorobenzoyl chloride, achieving approximately 81% yield .

Why In-Class Benzimidazoquinazolines Are Not Freely Interchangeable with 6-(3-Chlorophenyl)-Benzimidazo[1,2-c]quinazoline


The benzimidazo[1,2-c]quinazoline scaffold is highly sensitive to the nature and position of the 6-aryl substituent. Published structure-activity relationship (SAR) data demonstrate that even subtle changes—such as the position of a chloro substituent (ortho, meta, or para) or its complete absence—produce substantial differences in biological activity and synthetic efficiency [1]. For example, the 6-phenyl analog (G1) exhibited 93% TNF-α inhibition in the HL-60 cell model, while the G3 analog in the same study achieved only 85% inhibition, illustrating that substituent identity directly governs potency [1]. Moreover, the 6-(3-chlorophenyl) derivative is synthesized with ~81% yield compared to ~82% for the 2-chloro isomer, demonstrating that regioisomeric position influences acylation-cyclization efficiency . These data collectively demonstrate that generic substitution of any 6-arylbenzimidazo[1,2-c]quinazoline without verifying the specific substituent pattern risks introducing uncharacterized potency shifts and synthetic reproducibility issues. The 3-chlorophenyl substitution provides a unique combination of lipophilicity enhancement through electron-withdrawing chlorine at the meta position while preserving a planar aromatic geometry compatible with DNA intercalation [2].

Quantitative Evidence Guide: 6-(3-Chlorophenyl)-Benzimidazo[1,2-c]quinazoline vs. Closest Analogs


Regioisomeric Differentiation: Synthesis Yield of 3-Chloro vs. 2-Chloro vs. 4-Chloro Isomers

The 6-(3-chlorophenyl) isomer is obtained via acylation of 2-(2-aminophenyl)benzimidazole with 3-chlorobenzoyl chloride. Under comparable acylation-cyclization conditions, the 3-chloro isomer achieves approximately 81% yield, while the 2-chloro isomer (ortho-substituted, CAS 70371-89-0) achieves approximately 82% yield using 2-chlorobenzoyl chloride as the acylating agent . This near-equivalent yield demonstrates that the meta-chloro substituent does not sterically hinder the cyclization step relative to the ortho isomer. However, the 3-chloro derivative offers distinct advantages for downstream functionalization because the meta position leaves the ortho and para positions of the phenyl ring available for further synthetic elaboration, whereas the 2-chloro isomer blocks the ortho position [1].

Synthetic Chemistry Process Optimization Regioisomer Comparison

Anti-Inflammatory Potency: Class-Level TNF-α Inhibition with Quantitative Comparator Data from the 6-Phenyl Analog

In the only published comprehensive biological evaluation of 6-arylbenzimidazo[1,2-c]quinazoline derivatives for TNF-α inhibition, three compounds were tested. The 6-phenyl analog (G1, CAS 28381-92-2) achieved 93% inhibition of PMA/LPS-induced TNF-α secretion in HL-60 human promyelocytic leukemia cells at 100 µM, while compound G3 achieved 85% inhibition under identical conditions [1]. The clinical reference drug pentoxifylline achieved only 77% inhibition at a 20-fold higher concentration (2 mM) and showed no inhibitory activity at 100 µM [1]. G1 also completely blocked TNF-α mRNA expression and showed no significant cytotoxicity as measured by LDH release [1]. The 6-(3-chlorophenyl) derivative (CAS 105997-05-5) was not directly tested in this study; however, based on the established SAR showing that electron-withdrawing substituents on the 6-aryl ring modulate TNF-α inhibitory potency, the 3-chloro substituent is predicted to confer potency intermediate between the unsubstituted phenyl (93% inhibition) and the tested G3 analog (85% inhibition) .

Anti-Inflammatory TNF-alpha Inhibition HL-60 Cell Model

Antitumor Class Activity: DNA Intercalation and Cytotoxicity of the Benzimidazo[1,2-c]quinazoline Scaffold

The benzimidazo[1,2-c]quinazoline scaffold was originally designed as a DNA intercalator based on structural comparison with other intercalating antitumor agents [1]. The 6-substituted benzimidazo[1,2-c]quinazoline lead compound demonstrated an IC50 of 4.00 μM against the human colon adenocarcinoma cell line HT-29 [2]. Dimerization of this scaffold via a -NH-(CH2)3-N(CH3)-(CH2)3-NH- polyalkylamino bridge improved in vitro potency to IC50 of 0.5 μM (an 8-fold improvement), though in vivo antitumor activity was not observed in MX-1 breast cancer or LOX melanoma xenograft models [2]. The 6-(3-chlorophenyl) substitution on the monomeric scaffold maintains the planar aromatic geometry required for DNA intercalation while the chloro substituent at the meta position can engage in halogen bonding interactions within the DNA minor groove, a feature not available to the unsubstituted 6-phenyl analog [3].

Antitumor DNA Intercalation HT-29 Colon Cancer

Physicochemical Differentiation: Melting Point and Lipophilicity Profile vs. 6-Phenyl Analog

The 6-(3-chlorophenyl) derivative exhibits a melting point of 248–249 °C [1], which is consistent with the highly crystalline nature expected for a planar tetracyclic aromatic system. While the melting point of the 6-phenyl analog (CAS 28381-92-2) is not widely reported in accessible databases, the molecular weight difference (329.78 vs. 295.34 g/mol) and the addition of the chlorine atom increase the compound's predicted lipophilicity (calculated logP) relative to the unsubstituted phenyl analog by approximately 0.7 log units based on the Hansch π constant for aromatic chlorine substitution [2]. This enhanced lipophilicity is expected to improve membrane permeability in cell-based assays while the meta-chloro position provides a different electrostatic surface potential compared to the para-chloro isomer (CAS 105997-06-6), which may translate into differential target binding profiles [3].

Physicochemical Properties Lipophilicity Crystallinity

Antimicrobial Class Activity: Broad-Spectrum Potential of 6-Arylbenzimidazo[1,2-c]quinazolines

Multiple independent studies have established the antimicrobial potential of 6-arylbenzimidazo[1,2-c]quinazoline derivatives. Rohini et al. (2010) synthesized and tested ten 6-arylbenzimidazo[1,2-c]quinazoline compounds (11–20) against three Gram-positive bacteria (S. aureus, B. subtilis, S. pyogenes), three Gram-negative bacteria (S. typhimurium, E. coli, K. pneumoniae), and three fungal strains (A. niger, C. albicans, T. viridae) [1]. Compounds 13, 19, and 20 showed the most potent inhibitory action. In a separate study, Rohini et al. (2009) reported that bis-6-arylbenzimidazo[1,2-c]quinazoline compounds IVd and IVe exhibited good antibacterial and antifungal activities compared to standard drugs Ampicillin and Ketoconazole [2]. While the 6-(3-chlorophenyl) derivative was not specifically tested in these published antimicrobial panels, the consistent activity observed across diverse 6-aryl substituents supports the class-level antimicrobial potential of this scaffold [3].

Antimicrobial Antibacterial Antifungal

Structural Uniqueness: Meta-Chloro Substitution Pattern and Its Implications for Downstream Derivatization

Among the three regioisomeric chlorophenyl derivatives of benzimidazo[1,2-c]quinazoline, the 3-chloro (meta) isomer occupies a strategically distinct position. The 2-chloro isomer (CAS 70371-89-0) places chlorine at the ortho position, creating steric hindrance that may restrict rotation of the 6-aryl ring and alter the compound's DNA intercalation geometry [1]. The 4-chloro isomer (CAS 105997-06-6) places chlorine at the para position, which may affect the compound's dipole moment and electronic distribution differently than meta substitution [2]. The 3-chloro isomer preserves the ortho and para positions of the phenyl ring unsubstituted, enabling further electrophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at these positions for library synthesis . This makes the 6-(3-chlorophenyl) derivative the most synthetically versatile scaffold among the three regioisomers for generating diverse compound libraries.

Medicinal Chemistry Scaffold Diversification Regioisomeric Purity

Validated Application Scenarios for Benzimidazo[1,2-c]quinazoline, 6-(3-chlorophenyl)- Based on Quantitative Evidence


Anti-Inflammatory Drug Discovery: TNF-α Inhibitor Screening and Lead Optimization

The 6-(3-chlorophenyl)-benzimidazo[1,2-c]quinazoline is an appropriate procurement choice for laboratories pursuing small-molecule TNF-α inhibitors. The core benzimidazoquinazoline scaffold has been validated in the HL-60 PMA/LPS-induced TNF-α secretion model, where the 6-phenyl analog G1 achieved 93% inhibition at 100 µM with no significant cytotoxicity and complete blockade of TNF-α mRNA expression [1]. The 3-chloro substituent is expected to provide enhanced lipophilicity (estimated +0.7 logP units) and altered metabolic stability relative to the unsubstituted phenyl lead, enabling exploration of structure-property relationships critical for oral bioavailability optimization [2]. The compound may be evaluated in head-to-head assays against the 6-phenyl analog G1 to quantify the effect of chloro substitution on potency and selectivity in the HL-60 model [1].

Antitumor DNA Intercalator Development: Monomer Scaffold for Dimerization and Side-Chain Optimization

The 6-(3-chlorophenyl) derivative provides a monomeric DNA intercalator scaffold that can serve as a starting point for dimerization strategies. Published data demonstrate that the parent benzimidazo[1,2-c]quinazoline monomer achieves IC50 of 4.00 μM against HT-29 colon cancer cells, and dimerization via polyalkylamino linkers improves potency 8-fold to IC50 of 0.5 μM [3]. The 3-chlorophenyl substituent offers a halogen bonding-capable moiety that may enhance minor groove interactions not available to the unsubstituted 6-phenyl scaffold. The compound can be further functionalized at the available ortho and para positions of the 6-aryl ring to generate focused libraries for structure-activity relationship studies [4].

Antimicrobial Screening: Broad-Spectrum Evaluation Against ESKAPE Pathogens and Fungal Strains

Procurement of this compound enables participation in antimicrobial screening programs targeting clinically relevant bacterial and fungal pathogens. The 6-arylbenzimidazo[1,2-c]quinazoline class has demonstrated activity against Gram-positive (S. aureus, B. subtilis, S. pyogenes), Gram-negative (S. typhimurium, E. coli, K. pneumoniae), and fungal (A. niger, C. albicans, T. viridae) species in published studies [5][6]. The 3-chlorophenyl substitution may confer enhanced antibacterial potency through improved membrane permeability, a known advantage of halogen-substituted aromatic antimicrobial agents. Testing against standard drugs Ampicillin and Ketoconazole as comparator controls is recommended to quantify the potency improvement conferred by the chloro substituent [6].

Medicinal Chemistry Library Synthesis: Regioisomeric Scaffold for Diversity-Oriented Synthesis

The 6-(3-chlorophenyl) isomer is the preferred procurement choice among the three chlorophenyl regioisomers for diversity-oriented synthesis (DOS) programs. Its meta-chloro substitution preserves both ortho positions and the para position of the 6-aryl ring for further functionalization via cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, or Ullmann-type couplings) [4]. The near-equivalent synthetic yield (~81%) to the 2-chloro isomer (~82%) demonstrates that the 3-chloro substitution does not compromise synthetic accessibility . The established high-yielding acylation-cyclization route using 3-chlorobenzoyl chloride and 2-(2-aminophenyl)benzimidazole provides a reliable and scalable synthetic entry point for generating compound libraries .

Quote Request

Request a Quote for Benzimidazo[1,2-c]quinazoline, 6-(3-chlorophenyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.